molecular formula C7H7ClO4S2 B1597950 Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 423768-46-1

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No. B1597950
CAS RN: 423768-46-1
M. Wt: 254.7 g/mol
InChI Key: YWBXGHFHMHUSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a chemical compound with the empirical formula C7H7ClO4S2 and a molecular weight of 254.71 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” can be represented by the SMILES string COC(=O)c1cc(C)c(s1)S(Cl)(=O)=O . This indicates that the compound contains a thiophene ring substituted with a methyl group and a chlorosulfonyl group, and an ester group attached to the thiophene ring .

Scientific Research Applications

Chemical Synthesis and Modifications

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate has been studied for its chemical properties and potential in synthesis. Research indicates that derivatives of methyl thiophene carboxylate, like the compound , can undergo various chemical reactions to produce a range of substances with different properties. For instance, the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate and its derivatives leads to the formation of various substituted compounds, which can react further with active hydrogen-containing compounds (Corral, Lissavetzky, & Manzanares, 1990). Additionally, these derivatives have been utilized in creating mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, offering a new pathway for synthesizing these compounds (Corral & Lissavetzky, 1984).

Role in Pharmaceutical and Agrochemical Synthesis

The compound and its related derivatives have found use in synthesizing pharmaceutical and agrochemical products. Research has shown that such derivatives can be intermediates in the preparation of various drugs and herbicides. The production process often involves the use of solvents like acetic acid, which necessitates efficient recovery methods for sustainable and cost-effective manufacturing (Wang Tian-gui, 2006).

Applications in Material Science

In material science, derivatives of methyl thiophene carboxylate have been used in the synthesis of disperse dyes for textile applications. These dyes, developed through complex reactions, are applied to fabrics like polyester and nylon, exhibiting good fastness properties and a variety of color shades (Abolude, Bello, Nkeonye, & Giwa, 2021).

Safety and Hazards

“Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound belongs to the class of organosulfur compounds known as sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . .

Mode of Action

Sulfonimidates, in general, are known to act as alkyl transfer reagents to acids, alcohols, and phenols . They play on the lability of sulfonimidates under acidic conditions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Sulfonimidates are known to be intermediates to access other important organosulfur compounds . The specific pathways affected by this compound and their downstream effects need further investigation.

Pharmacokinetics

It is also known to be a CYP1A2 inhibitor . The impact of these properties on the compound’s bioavailability is yet to be determined.

Result of Action

As a sulfonimidate, it may have potential applications in the synthesis of polymers, sulfoximine, and sulfonimidamide drug candidates . The specific results of its action at the molecular and cellular levels are subjects of ongoing research.

Action Environment

It is known that sulfonimidates are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . The specific influence of environmental factors on this compound’s action needs further investigation.

properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-4-3-5(6(9)12-2)13-7(4)14(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBXGHFHMHUSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381560
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

CAS RN

423768-46-1
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
Reactant of Route 2
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
Reactant of Route 4
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
Reactant of Route 6
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.